molecular formula C16H21NO3 B2477855 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2189434-52-2

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2477855
CAS No.: 2189434-52-2
M. Wt: 275.348
InChI Key: PEAKORGWSMSXPU-UHFFFAOYSA-N
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Description

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-formyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide or 3-carboxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.

    Reduction: Formation of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{7-oxaspiro[3.5]nonan-3-yl}benzamide: A closely related compound with a similar spirocyclic structure but differing in the position of the spirocyclic attachment.

    4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: Another analog with a methoxy group at the para position on the benzene ring.

Uniqueness

3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to its specific spirocyclic structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

3-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-20-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKORGWSMSXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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